molecular formula C9H12N2O3 B3276821 2-(4-Nitrobenzylamino)ethanol CAS No. 64834-64-6

2-(4-Nitrobenzylamino)ethanol

Cat. No. B3276821
CAS RN: 64834-64-6
M. Wt: 196.2 g/mol
InChI Key: OXRGWCYTZJGQTP-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzylamino)ethanol, also known as NBE, is a chemical compound that has been widely used in scientific research applications. It is a versatile compound that has been used for various purposes, including as a fluorescent probe, a cross-linking agent, and a ligand for affinity chromatography. In

Scientific Research Applications

Metabolic Effects and Enzyme Induction

  • Microsomal Nitrosamine Metabolism: Ethanol enhances the metabolism of nitrosamines, including N-nitroso-N-methylbenzylamine, by rat liver microsomes. This process is mediated by the induction of microsomal N-nitrosodimethylamine demethylase (NDMAd) activity, which is significantly influenced by ethanol treatment (Peng, Tu, & Yang, 1982).

Photochemical Reactions

  • Formation of Nitroso Derivatives: 2-Nitrobenzyl alcohols, including derivatives of 2-(4-Nitrobenzylamino)ethanol, can undergo photochemical reactions to form nitroso derivatives. These reactions involve dual proton transfer and are influenced by various solvents, elucidating important reaction pathways (Gáplovský et al., 2005).

Applications in Chemical Biology

  • Phototriggered Labeling and Crosslinking: The derivative's photoreactive nature with amine selectivity has applications in photoaffinity labeling and crosslinking of biomolecules. This positions 2-(4-Nitrobenzylamino)ethanol as a valuable tool in drug discovery, chemical biology, and protein engineering (Wang et al., 2020).

properties

IUPAC Name

2-[(4-nitrophenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-6-5-10-7-8-1-3-9(4-2-8)11(13)14/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRGWCYTZJGQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrobenzylamino)ethanol

Synthesis routes and methods

Procedure details

A solution of ethanolamine (10.05 mL, 166.6 mmol), DIPEA (5.08 mL, 29.2 mmol) and 4-nitrobenzyl bromide (6.00 g, 27.8 mmol) in DCM (50 mL) was stirred at room temperature for 4 hours. The volatiles were removed in vacuo and the resulting residue partitioned between water and EtOAc. The aqueous phase was separated and extracted with EtOAc (3×30 mL). The combined organic fractions were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to give the title compound A68 as a light yellow solid (3.34 g, 61%); 1H NMR (300 MHz, d6-DMSO) δ 8.18 (d, J=8.7 Hz, 2H), 7.62 (d, J=8.7 Hz, 2H), 4.49 (t, J=5.4 Hz, 1H), 3.84 (s, 2H), 3.47 (q, J=5.6 Hz, 2H), 2.56 (t, J=5.8 Hz, 2H), 2.28 (s, 1H).
Quantity
10.05 mL
Type
reactant
Reaction Step One
Name
Quantity
5.08 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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